PD 407824
Overview
Description
PD 407824 is a complex organic compound belonging to the class of pyrrolocarbazoles These compounds are characterized by a tetracyclic structure consisting of a pyrrole ring fused to a carbazole
Mechanism of Action
Target of Action
The primary targets of 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione are the G2/M cell cycle checkpoint kinases, Wee1 and Chk1 . These kinases play a crucial role in cell cycle regulation, particularly in the G2 phase to M phase transition.
Mode of Action
The compound interacts with its targets, Wee1 and Chk1, by binding in the ATP-binding site of these kinases . The N-6 substituents of the compound are involved in hydrogen bonding to conserved water molecules . This interaction inhibits the activity of Wee1 and Chk1, thereby affecting the cell cycle progression.
Biochemical Pathways
The inhibition of Wee1 and Chk1 kinases disrupts the G2/M cell cycle checkpoint, leading to an active Cdc2/cyclin B complex . This results in the abrogation of the G2 checkpoint and promotes the cell to enter the M phase prematurely .
Result of Action
The result of the compound’s action is the inhibition of the doxorubicin-induced phosphorylation of tyrosine 15 of Cdc2 . This leads to the activation of the Cdc2/cyclin B complex, promoting the cell to proceed from the G2 phase to the M phase of the cell cycle .
Biochemical Analysis
Biochemical Properties
9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione has been shown to inhibit the G2/M cell cycle checkpoint kinases, Wee1 and Chk1 . The compound interacts with these enzymes, potentially influencing their activity and the biochemical reactions they are involved in .
Cellular Effects
In cellular contexts, 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione has been observed to influence cell function. For instance, it has been associated with the inhibition of the doxorubicin-induced phosphorylation of tyrosine 15 of Cdc2, leading to the abrogation of the G2 checkpoint .
Molecular Mechanism
At the molecular level, 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione binds in the ATP-binding site of the Wee1 kinase, with its substituents involved in hydrogen bonding to conserved water molecules . This interaction potentially influences the activity of the enzyme and changes in gene expression .
Preparation Methods
The synthesis of PD 407824 typically involves the preparation of N-substituted (5-methoxyphenyl)ethenylindoles, which are then subjected to various reaction conditions to yield the target compound . The synthetic route often includes steps such as cyclization and oxidation, with specific reagents and catalysts used to facilitate these transformations. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
PD 407824 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can substitute hydrogen atoms in the compound under appropriate conditions, often using catalysts or specific solvents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to PD 407824 include other pyrrolocarbazoles and related formamides. These compounds share a similar tetracyclic structure but may differ in their substituents and specific biological activities . For example:
9-Amino-4-(2-chlorophenyl)pyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione: This compound also inhibits Wee1 and Chk1 but may have different potency and selectivity profiles.
N-6 substituted analogues: These analogues have been shown to have varying degrees of kinase inhibition based on the nature of the N-6 substituent.
The uniqueness of this compound lies in its specific inhibitory activity and the potential for further modification to enhance its therapeutic properties.
Properties
IUPAC Name |
9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24/h1-9,21,23H,(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZTOZLTFSMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402483 | |
Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622864-54-4 | |
Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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